Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Monoamine oxidase A Neurological disorders Enzyme inhibition

2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 903354-45-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 2-chlorobenzamide moiety linked to a thiadiazole core that bears a thioether-tethered hydroxyamino-oxoethyl side chain (molecular formula C11H9ClN4O3S2, MW 344.79). The hydroxyamino (hydroxamic acid-like) functionality is a recognized zinc-binding group in several enzyme inhibitor pharmacophores, while the 1,3,4-thiadiazole scaffold has been explored for monoamine oxidase (MAO) inhibition.

Molecular Formula C11H9ClN4O3S2
Molecular Weight 344.79
CAS No. 903354-45-0
Cat. No. B2906535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS903354-45-0
Molecular FormulaC11H9ClN4O3S2
Molecular Weight344.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)Cl
InChIInChI=1S/C11H9ClN4O3S2/c12-7-4-2-1-3-6(7)9(18)13-10-14-15-11(21-10)20-5-8(17)16-19/h1-4,19H,5H2,(H,16,17)(H,13,14,18)
InChIKeyZHMXJSMAHROGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 903354-45-0): Chemical Class & Procurement Baseline


2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 903354-45-0) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class, characterized by a 2-chlorobenzamide moiety linked to a thiadiazole core that bears a thioether-tethered hydroxyamino-oxoethyl side chain (molecular formula C11H9ClN4O3S2, MW 344.79) . The hydroxyamino (hydroxamic acid-like) functionality is a recognized zinc-binding group in several enzyme inhibitor pharmacophores, while the 1,3,4-thiadiazole scaffold has been explored for monoamine oxidase (MAO) inhibition . This compound is primarily distributed as a research-grade chemical through specialist vendors for early-stage discovery programs.

Why 2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Cannot Be Replaced by a Generic 1,3,4-Thiadiazole Analog


Within the 1,3,4-thiadiazole-2-yl benzamide series, seemingly minor structural permutations produce large shifts in target engagement and selectivity. The 2-chloro substitution on the benzamide ring, the thioether linker length, and the hydroxyamino terminus each independently modulate electronic character, hydrogen-bonding capacity, and zinc-chelating potential . Published MAO-A inhibitor campaigns on related 1,3,4-thiadiazole scaffolds demonstrate that the most active compound (6b, IC50 = 0.060 µM) differs from the clinical reference moclobemide (IC50 = 4.664 µM) by approximately 78-fold, and that selectivity over MAO-B is exquisitely sensitive to the aryl/amine substitution pattern . Consequently, interchanging the specific 2-chlorobenzamide derivative with a para-substituted, unsubstituted, or fluoro/ethoxy congener without confirmatory head-to-head profiling risks loss of the predetermined potency, selectivity window, and pharmacokinetic trajectory that motivated the original selection of this compound.

Quantitative Differentiation Evidence for 2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 903354-45-0)


In Silico Predicted hMAO-A Inhibitory Potency vs. Reference Inhibitors (Class-Level Inference)

No direct hMAO-A IC50 value for CAS 903354-45-0 has been published. However, the compound shares the 1,3,4-thiadiazole core with published series where the most potent analog (compound 6b) achieved an IC50 of 0.060 µM against hMAO-A, representing a ~78-fold improvement over moclobemide (IC50 = 4.664 µM) and approaching the irreversible inhibitor clorgyline (IC50 = 0.048 µM) . The hydroxyamino side chain of 903354-45-0 may provide additional zinc-binding or hydrogen-bonding interactions not present in the published amine-substituted series, but this hypothesis remains experimentally unvalidated.

Monoamine oxidase A Neurological disorders Enzyme inhibition

Predicted MAO-A vs. MAO-B Selectivity Window Based on Core Scaffold Behavior

In the published 1,3,4-thiadiazole series, all compounds were more selective for hMAO-A than hMAO-B. The lead compound 6b was not tested for MAO-B IC50 in the same study, but analogous compounds in the series typically showed >100-fold selectivity for MAO-A . The target compound's 2-chlorobenzamide substituent is electronically distinct from the amine-substituted analogs, but the shared thiadiazole core suggests a plausible MAO-A preferential binding mode. Direct MAO-B counter-screening is required to confirm that the 2-chloro substitution does not compromise the selectivity window observed for the series.

Isoform selectivity Monoamine oxidase B Neurological safety

Blood-Brain Barrier Penetration Potential Inferred from Physicochemical Descriptors

The published 1,3,4-thiadiazole lead compound 6b was predicted to have good pharmacokinetic profile and high BBB penetration based on in silico ADME analysis . The target compound (MW 344.79, molecular formula C11H9ClN4O3S2) possesses physicochemical properties (molecular weight <500, moderate lipophilicity inferred from 2-chloro substitution) that fall within CNS drug-like space . However, the hydroxyamino group introduces additional hydrogen-bond donors (HBD count ≥3) that may reduce passive BBB permeability relative to the amine-substituted analogs. Quantitative logBB or PAMPA-BBB data are not available for this compound.

CNS penetration Blood-brain barrier Drug-likeness

Procurement-Weighted Application Scenarios for 2-Chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 903354-45-0)


Head-to-Head MAO-A Inhibitor Benchmarking Against Compound 6b and Moclobemide

The strongest near-term application is direct comparative hMAO-A IC50 determination against the published 1,3,4-thiadiazole benchmark (compound 6b, IC50 = 0.060 µM) and the clinical reference moclobemide (IC50 = 4.664 µM) under identical assay conditions . This head-to-head experiment would immediately position the 2-chlorobenzamide derivative within the known structure-activity landscape and either validate or refute the hypothesis that the hydroxyamino-thioether side chain confers additional potency advantages over the amine-substituted series.

MAO-A vs. MAO-B Selectivity Profiling for Safety Assessment

Given the established MAO-A preference of the 1,3,4-thiadiazole core , procurement of this compound should be coupled with a requirement for full MAO-A/MAO-B selectivity profiling. The key decision metric is whether the 2-chloro substitution preserves or erodes the >100-fold selectivity window observed in the parent series. This data is essential for determining whether the compound is suitable for CNS depression/anxiety models where MAO-B inhibition would be a confounding liability.

Zinc-Dependent Enzyme Target Screening (HDAC, MMP, ADAM Families)

The hydroxyamino (hydroxamic acid mimetic) functionality in the target compound is a recognized zinc-binding group in histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors. Unlike the purely amine-substituted 1,3,4-thiadiazole analogs, CAS 903354-45-0 may exhibit dual pharmacology as a zinc-chelating inhibitor. Procurement for broad-panel screening against HDAC isoforms, MMPs, and ADAM proteases is warranted to determine if the compound functions as a multi-target agent or possesses off-target liabilities that must be considered in neurological disease programs.

Structure-Enabled Optimization of the 2-Chlorobenzamide Substituent

The 2-chloro substituent is a conservative structural variation within the benzamide series. Systematic procurement of the 2-fluoro (CAS 903277-19-0 analog), 2-ethoxy (CAS 903277-19-0 analog), and unsubstituted benzamide congeners for parallel head-to-head testing would generate a quantitative structure-activity relationship (QSAR) dataset that directly informs which substitution pattern is optimal for MAO-A potency and selectivity. This comparative procurement strategy is the most rigorous approach for identifying a development candidate from this chemical series.

Quote Request

Request a Quote for 2-chloro-N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.